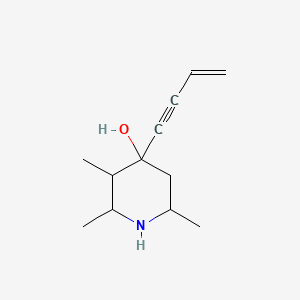

![molecular formula C20H20N2O3 B5599162 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5599162.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- The synthesis of metabolites related to ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, a compound closely related to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinecarboxamide, has been achieved, providing insights into the synthetic pathways of similar compounds (Baba et al., 1998).

- Efficient synthesis methods have been developed for various quinolinecarboxamide derivatives, demonstrating the practicality of producing these compounds in high yields (Mizuno et al., 2006).

Molecular Structure Analysis

- Detailed structural analyses, including X-ray diffraction studies, have been conducted on quinolinecarboxamide derivatives, providing a comprehensive understanding of their molecular geometry and interactions (Polo-Cuadrado et al., 2021).

Chemical Reactions and Properties

- Research on the reactivity of quinolinecarboxamide compounds, including their reactions under various conditions, has been explored to understand their chemical behavior (Jansson et al., 2006).

Physical Properties Analysis

- Investigations into the physical properties of quinolinecarboxamides have been conducted, including studies on their crystalline structure and intermolecular interactions, which are crucial for understanding their behavior in different environments (Asiri et al., 2011).

Chemical Properties Analysis

- The chemical properties of various quinolinecarboxamide derivatives have been thoroughly studied, including their reactivity and interactions with other molecules, which is essential for predicting their behavior in chemical reactions and potential applications (Chen et al., 2002).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Carboxamide Derivatives Synthesis : Carboxamide derivatives, including those related to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinecarboxamide, have been synthesized and tested for their cytotoxic activity against various cancer cell lines. These derivatives have shown significant cytotoxicity, suggesting potential as anticancer agents (Deady et al., 2003).

- Antirheumatic Drug Metabolites : Studies on the metabolites of certain quinolinecarboxylates related to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinecarboxamide have been conducted to understand their pharmacological properties, especially regarding anti-inflammatory effects (Baba et al., 1998).

- N1-Substituted Synthesis : Research on synthesizing N1-substituted 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamides provides insights into producing analogues of known pharmaceuticals, indicating the versatility of this chemical structure in drug development (Yermolayev et al., 2008).

Biological Activities and Applications

- Antitumor Agents : Phenyl-substituted derivatives of N-[2-(dimethylamino)ethyl]-2-phenylquinoline-8-carboxamide have been evaluated for in vivo antitumor activity, with some derivatives showing promising results against leukemia and solid tumor models (Atwell et al., 1989).

- Anticancer Coumarin and Quinolinone Carboxamides : A series of coumarin and quinolinone-3-aminoamide derivatives, including structures similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolinecarboxamide, were synthesized and showed potential in inhibiting cancer cell growth (Matiadis et al., 2013).

- Labeling and Evaluation for Peripheral Benzodiazepine Receptors : Novel quinoline-2-carboxamide derivatives have been labeled for potential visualization of peripheral benzodiazepine receptors using positron emission tomography (PET), indicating their use in diagnostic imaging (Matarrese et al., 2001).

Propriétés

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-24-18-10-7-14(13-19(18)25-2)11-12-21-20(23)17-9-8-15-5-3-4-6-16(15)22-17/h3-10,13H,11-12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUIAOQTIZMVIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=NC3=CC=CC=C3C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5599086.png)

![ethyl {2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5599107.png)

![2-[(5-methyl-2-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5599114.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-8-[(1-methyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5599128.png)

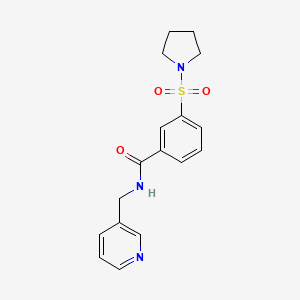

![1-[(dimethylamino)sulfonyl]-N-[3-(2-oxo-1-pyrrolidinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5599130.png)

![3-allyl-5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5599135.png)

![3-(2-methyl-1H-imidazo[1,2-a]benzimidazol-1-yl)-1-propanol](/img/structure/B5599154.png)

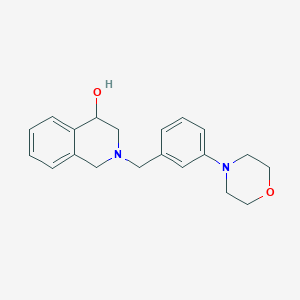

![4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5599170.png)

![ethyl 1-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B5599197.png)

![3-nitro-4-[(2-phenyl-2H-tetrazol-5-yl)thio]benzoic acid](/img/structure/B5599207.png)

![2-{4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1-(2-furyl)-2-oxoethanone](/img/structure/B5599215.png)